Cadmium sulfate hydrate

Description

Properties

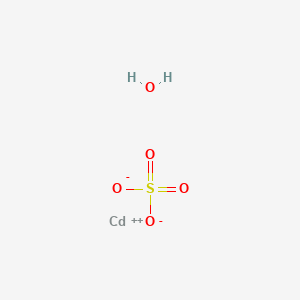

IUPAC Name |

cadmium(2+);sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFRVKRTIMIRNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-36-4 (Parent) | |

| Record name | Cadmium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

226.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Hawley] Fine white crystals; [MSDSonline] Loses water when heated to >40 deg C and forms monohydrate when heated to >80 deg C; [Merck Index] | |

| Record name | Cadmium sulfate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-84-3, 15244-35-6 | |

| Record name | Cadmium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Various Forms of Cadmium Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Cadmium sulfate (B86663) is an inorganic compound that exists in several hydration states, each with distinct physical and chemical properties. This guide provides a comprehensive overview of the different forms of cadmium sulfate hydrate (B1144303), their quantitative characteristics, and the experimental methodologies for their preparation and analysis.

Forms of Cadmium Sulfate Hydrate

Cadmium sulfate is known to exist in an anhydrous form and as several hydrates. The most commonly encountered forms are the monohydrate and the octahydrate.[1] A tetrahydrate form also exists but is found as the rare mineral drobecite.[1][2]

The primary forms of cadmium sulfate are:

-

Anhydrous Cadmium Sulfate (CdSO₄)

-

Cadmium Sulfate Monohydrate (CdSO₄·H₂O) [1]

-

Cadmium Sulfate Octahydrate (3CdSO₄·8H₂O or CdSO₄·8/3H₂O) [1][3]

-

Cadmium Sulfate Tetrahydrate (CdSO₄·4H₂O) [2]

The octahydrate is often represented by the formula 3CdSO₄·8H₂O, which simplifies to CdSO₄·(8/3)H₂O.[3][4] This form is a hydrate composed of cadmium sulfate and water in a 3:8 ratio.[4][5][6]

Quantitative Data

The physical properties of the main forms of cadmium sulfate are summarized in the table below for easy comparison.

| Property | Anhydrous (CdSO₄) | Monohydrate (CdSO₄·H₂O) | Octahydrate (3CdSO₄·8H₂O) |

| Molar Mass | 208.47 g/mol [1] | 226.490 g/mol [1] | 769.546 g/mol [1] |

| Appearance | White hygroscopic solid[1] | White hygroscopic solid[2] | White crystal or crystalline powder[5] |

| Density | 4.691 g/cm³[1] | 3.79 g/cm³[1] | 3.08 g/cm³[1] |

| Melting Point | 1,000 °C (decomposes)[1] | 105 °C (decomposes)[1] | 40 °C (decomposes)[1] |

| Solubility in Water | 75 g/100 mL (0 °C) 76.4 g/100 mL (25 °C) 58.4 g/100 mL (99 °C)[2] | 76.7 g/100 mL (25 °C)[1] | Very soluble[1] |

Experimental Protocols

3.1. Preparation of Cadmium Sulfate Hydrates

A general method for preparing cadmium sulfate hydrate involves the reaction of cadmium metal, cadmium oxide, or cadmium hydroxide (B78521) with dilute sulfuric acid.[1]

-

Reaction with Cadmium Oxide: CdO + H₂SO₄ → CdSO₄ + H₂O[1]

-

Reaction with Cadmium Metal: Cd + H₂SO₄ → CdSO₄ + H₂[1]

It is noted that using cadmium metal can be slow due to the formation of a passivating layer of cadmium sulfate on the metal's surface.[2]

3.2. Synthesis of Anhydrous Cadmium Sulfate

The anhydrous form can be prepared by reacting cadmium metal with sodium persulfate.[1][2]

Cd + Na₂S₂O₈ → CdSO₄ + Na₂SO₄[1][2]

3.3. Crystallization of Cadmium Sulfate Octahydrate

Single crystals of cadmium sulfate octahydrate can be grown using a slow solvent evaporation technique.[7]

-

Prepare a saturated solution: Dissolve commercially available cadmium sulfate octahydrate in de-ionized water with continuous stirring to create a saturated solution.[7] For example, approximately 38 grams per 50 ml of water may be needed.[7]

-

Filter the solution: Filter the saturated solution through a fine filter paper (e.g., 4 micro Whatmann) to remove any impurities.[7]

-

Spontaneous nucleation: Allow the solvent to evaporate slowly at a constant temperature. Seed crystals will form through spontaneous nucleation.[7]

-

Crystal growth: Select a well-formed seed crystal and suspend it in the supersaturated solution to allow for larger crystal growth as the solvent continues to evaporate.

3.4. Characterization of Cadmium Sulfate Hydrates

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are effective techniques for the quantitative analysis of mixtures of cadmium sulfate hydrates.[8] TGA can be used to determine the water content by observing the mass loss as the sample is heated, while DTA can identify the temperatures at which dehydration and other thermal events occur.

The octahydrate form loses water when heated above 40 °C and can form the monohydrate when heated above 80 °C.[4]

Visualization of Hydrate Forms

The relationship between the anhydrous and hydrated forms of cadmium sulfate can be visualized as a reversible process of hydration and dehydration.

Caption: Relationship between different forms of cadmium sulfate hydrate.

References

- 1. Cadmium sulfate - Wikipedia [en.wikipedia.org]

- 2. Cadmium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. Cadmium sulfate puriss. p.a., ACS reagent, = 99.0 KT calc. based on CdSO4 · 8/3 H2O 7790-84-3 [sigmaaldrich.com]

- 4. Cadmium sulfate hydrate | Cd3H16O20S3 | CID 16211218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cadmium sulfate octahydrate | 7790-84-3 [chemicalbook.com]

- 6. Cadmium sulphate octahydrate [himedialabs.com]

- 7. jocpr.com [jocpr.com]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Synthesis of Cadmium Sulfate Hydrate from Cadmium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cadmium sulfate (B86663) hydrate (B1144303) from cadmium oxide. It includes detailed experimental protocols, quantitative data on the physical and chemical properties of the substance, and a procedural workflow diagram. This document is intended to serve as a core technical resource for professionals engaged in chemical synthesis and materials science.

Introduction

Cadmium sulfate is an inorganic compound with the chemical formula CdSO₄. It exists in an anhydrous form and as several hydrates, most commonly as the monohydrate (CdSO₄·H₂O) and the octahydrate (3CdSO₄·8H₂O).[1] These compounds are important precursors for the synthesis of other cadmium-containing materials, such as the semiconductor cadmium sulfide, and have applications in electroplating and as components in standard electrochemical cells.[2] The synthesis from cadmium oxide is a common and straightforward laboratory and industrial method, relying on a simple acid-base reaction.[1][3]

Physicochemical Data

The quantitative properties of cadmium oxide and the various forms of cadmium sulfate are summarized below for easy reference and comparison.

Table 1: Properties of Cadmium(II) Oxide

| Property | Value |

| Chemical Formula | CdO |

| Molar Mass | 128.41 g/mol |

| Appearance | Colorless to red-brown powder/crystals |

| Density | 8.15 g/cm³ (crystalline) |

Table 2: Properties of Cadmium Sulfate and Its Hydrates

| Property | Anhydrous (CdSO₄) | Monohydrate (CdSO₄·H₂O) | Octahydrate (3CdSO₄·8H₂O) |

| Molar Mass | 208.47 g/mol [1] | 226.49 g/mol [1] | 769.55 g/mol [1] |

| Appearance | White hygroscopic solid[1] | White crystalline solid | White crystalline powder |

| Density | 4.691 g/cm³[1] | 3.790 g/cm³[1] | 3.080 g/cm³[1] |

| Melting Point | 1000 °C (decomposes)[1] | 105 °C (decomposes)[1] | 40 °C (decomposes)[1] |

| Solubility in Water | 76.4 g/100 mL at 25 °C[1] | 76.7 g/100 mL at 25 °C[1] | Very soluble[1] |

Synthesis Workflow

The overall process for synthesizing cadmium sulfate hydrate from cadmium oxide can be visualized as a straightforward sequence of chemical and physical steps.

Caption: Workflow for the synthesis of cadmium sulfate hydrate.

Experimental Protocol

This section details the laboratory procedure for the synthesis of cadmium sulfate hydrate from cadmium oxide.

4.1. Materials and Equipment

-

Reagents:

-

Cadmium Oxide (CdO), high purity

-

Sulfuric Acid (H₂SO₄), analytical grade (e.g., 10-20% v/v solution)

-

Deionized water

-

-

Equipment:

-

Glass beaker (appropriate size for the reaction scale)

-

Magnetic stirrer and stir bar

-

Heating plate (optional, for gentle heating)

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Desiccator

-

4.2. Synthesis Procedure

-

Preparation of Sulfuric Acid Solution: Prepare a dilute solution of sulfuric acid (e.g., 10-20%) by slowly adding the concentrated acid to deionized water in a glass beaker, while stirring continuously. Allow the solution to cool to room temperature.

-

Reaction:

-

Place the beaker with the dilute sulfuric acid on a magnetic stirrer and begin stirring.

-

Slowly and incrementally add stoichiometric amounts of cadmium oxide powder to the stirring sulfuric acid solution.[4] The reaction is exothermic, and the temperature of the solution will rise.

-

The reaction equation is: CdO + H₂SO₄ → CdSO₄ + H₂O

-

Continue adding cadmium oxide until all the acid is neutralized. This can be monitored with a pH meter (aiming for a neutral pH) or by observing the cessation of the dissolution of the oxide. A slight excess of cadmium oxide can be used to ensure complete neutralization of the acid.

-

-

Filtration (Optional): If an excess of cadmium oxide was used or if any insoluble impurities are present, filter the warm solution through a Buchner funnel to obtain a clear solution of cadmium sulfate.

-

Crystallization:

-

Transfer the clear cadmium sulfate solution to a crystallizing dish.

-

Allow the solvent to evaporate slowly at room temperature. This will yield crystals of cadmium sulfate octahydrate (3CdSO₄·8H₂O).

-

Alternatively, to obtain the monohydrate, the solution can be concentrated by gentle heating to the point of saturation and then allowed to cool.

-

-

Isolation and Drying:

-

Once a sufficient quantity of crystals has formed, isolate them from the mother liquor by decantation or filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

4.3. Purification (Optional)

For applications requiring very high purity, the synthesized cadmium sulfate can be further purified by recrystallization. This involves dissolving the crystals in a minimum amount of hot deionized water and then allowing the solution to cool slowly, which promotes the formation of purer crystals.

Safety Precautions

Cadmium and its compounds are highly toxic and are classified as human carcinogens.[2] Therefore, all procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Avoid inhalation of cadmium oxide dust and contact with skin. All waste materials containing cadmium must be disposed of in accordance with institutional and national regulations for hazardous waste.

References

solubility of cadmium sulfate hydrate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cadmium sulfate (B86663) and its various hydrated forms in aqueous and organic media. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This information is intended to support research, development, and formulation activities where cadmium sulfate is utilized.

Quantitative Solubility Data

The solubility of cadmium sulfate is highly dependent on the temperature and the specific hydrate (B1144303) form. The following tables summarize the available quantitative data for its solubility in water and provide qualitative information for its solubility in common organic solvents.

Table 1: Solubility of Cadmium Sulfate Anhydrous (CdSO₄) in Water

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

| 0 | 75.0[1][2] |

| 25 | 76.4[1][2] |

| 99 | 58.4[1][2] |

Table 2: Solubility of Cadmium Sulfate Monohydrate (CdSO₄·H₂O) in Water

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

| 25 | 76.7[1][2][3] |

Table 3: Solubility of Cadmium Sulfate Octahydrate (3CdSO₄·8H₂O) in Water

| Temperature (°C) | Solubility |

| General | Highly soluble / Very soluble[1][2][4][5][6] |

Table 4: Solubility of Cadmium Sulfate Hydrates in Organic Solvents

| Solvent | Solubility |

| Methanol | Slightly soluble / Partially soluble[2][3][4][6] |

| Ethanol | Insoluble[4][6] |

| Ethyl Acetate | Slightly soluble / Partially soluble[2][4][6] |

Experimental Protocol: Determination of Aqueous Solubility of Cadmium Sulfate Hydrate by the Isothermal Shake-Flask Gravimetric Method

This protocol details a reliable method for determining the equilibrium solubility of cadmium sulfate hydrate in water at a specific temperature. The gravimetric method is a fundamental and accurate technique for solubility measurement of non-volatile solutes like inorganic salts.

2.1. Materials and Equipment

-

Cadmium sulfate hydrate (analytical grade)

-

Deionized or distilled water

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Calibrated analytical balance (accurate to ±0.1 mg)

-

Drying oven

-

Glass vials or flasks with airtight screw caps

-

Syringe filters (e.g., 0.45 µm pore size)

-

Pre-weighed glass evaporating dishes or beakers

-

Dessicator with desiccant

-

Spatula, weighing paper, and other standard laboratory glassware

2.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of cadmium sulfate hydrate to a series of glass vials or flasks. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of deionized water to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution and precipitation processes have reached a dynamic equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtrate to determine the mass of the saturated solution.

-

Place the evaporating dish in a drying oven set at an appropriate temperature (e.g., 105-110 °C) to evaporate the water.

-

Continue drying the residue to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and then re-weighing it. The process is complete when consecutive weighings show a negligible difference in mass.

-

2.3. Data Analysis and Calculation

-

Mass of the saturated solution:

-

Mass of solution = (Mass of dish + solution) - (Mass of empty dish)

-

-

Mass of the dissolved cadmium sulfate:

-

Mass of solute = (Mass of dish + dry residue) - (Mass of empty dish)

-

-

Mass of the solvent (water):

-

Mass of solvent = Mass of solution - Mass of solute

-

-

Solubility Calculation:

-

The solubility is typically expressed as grams of solute per 100 g of solvent.

-

Solubility ( g/100 g H₂O) = (Mass of solute / Mass of solvent) x 100

-

Visualizations

The following diagrams illustrate the experimental workflow for the determination of cadmium sulfate solubility.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 3CdSO4·8H2O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of cadmium sulfate (B86663) octahydrate (3CdSO₄·8H₂O). The information is compiled from various scientific sources to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

Cadmium sulfate octahydrate is an inorganic compound that exists as a colorless to white crystalline solid. It is one of the hydrated forms of cadmium sulfate, with the other common forms being the monohydrate (CdSO₄·H₂O) and the anhydrous salt (CdSO₄).[1] The octahydrate form is particularly noted for its high solubility in water.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for 3CdSO₄·8H₂O.

| Property | Value |

| Molecular Formula | 3CdSO₄·8H₂O |

| Molar Mass | 769.546 g/mol [1] |

| Appearance | Colorless to white crystalline solid[3] |

| Odor | Odorless[1] |

| Density | 3.08 g/cm³[1] |

| Melting Point | Decomposes at 40 °C (104 °F; 313 K)[1][2] |

| Solubility in Water | Very soluble.[2] Specific solubility data often refers to the anhydrous or monohydrate forms. For instance, the solubility of the anhydrous form is 76.4 g/100 mL at 25 °C.[2] |

| Crystal Structure | Monoclinic[1] |

Experimental Protocols

Synthesis of 3CdSO₄·8H₂O Single Crystals (Slow Evaporation Solution Growth Technique)

This method is widely used for growing high-quality single crystals of cadmium sulfate octahydrate.[4]

Materials and Equipment:

-

Cadmium sulfate octahydrate (3CdSO₄·8H₂O) salt

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers or crystallizing dishes

-

Whatman filter paper (4 micro)

-

Constant temperature bath

-

Seed crystals of cadmium sulfate

Procedure:

-

Preparation of the Saturated Solution:

-

Prepare a saturated aqueous solution by dissolving approximately 38 grams of 3CdSO₄·8H₂O salt per 50 ml of deionized water.[4]

-

Continuously stir the solution using a magnetic stirrer for at least 2 hours to ensure complete dissolution.

-

Filter the saturated solution using Whatman filter paper to remove any undissolved particles.

-

-

Crystal Growth:

-

Transfer the filtered, saturated solution into a clean beaker or crystallizing dish.

-

To obtain initial seed crystals, allow the solvent to evaporate slowly at room temperature, leading to spontaneous nucleation.

-

For larger single crystals, introduce a good quality seed crystal into the supersaturated solution and maintain a constant temperature in a temperature bath to allow for slow evaporation of the solvent. A single crystal of significant size can be obtained over a period of 20-25 days.[1]

-

Determination of Melting Point

The melting point of 3CdSO₄·8H₂O is more accurately a decomposition temperature. A standard method for determining this is the capillary melting point technique.

Materials and Equipment:

-

3CdSO₄·8H₂O sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Thermometer

Procedure:

-

Sample Preparation:

-

Ensure the 3CdSO₄·8H₂O sample is a fine powder.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.[3]

-

Heat the sample rapidly to get an approximate decomposition temperature.

-

For an accurate measurement, use a fresh sample and heat slowly, at a rate of about 2°C per minute, when approaching the approximate decomposition temperature.[3]

-

Record the temperature at which the substance is observed to decompose. For 3CdSO₄·8H₂O, this occurs around 40 °C.[1][2]

-

Determination of Solubility (Gravimetric Method)

The solubility of 3CdSO₄·8H₂O in water can be determined gravimetrically at a specific temperature.[1]

Materials and Equipment:

-

3CdSO₄·8H₂O salt

-

Deionized water

-

Constant temperature bath

-

Airtight container

-

Magnetic stirrer

-

Pipette (e.g., 5 mL)

-

Petri dish

-

Analytical balance

Procedure:

-

Saturation:

-

Place a known volume of deionized water (e.g., 20 mL) in an airtight container within a constant temperature bath set to the desired temperature (e.g., 30 °C).[1]

-

Add the 3CdSO₄·8H₂O salt stepwise while continuously stirring until a small amount of precipitate remains, indicating a saturated solution.[1]

-

-

Sample Analysis:

-

Allow the solution to equilibrate.

-

Carefully pipette a known volume of the clear supernatant (e.g., 5 mL) into a pre-weighed petri dish.[1]

-

Gently heat the petri dish to evaporate the water completely.

-

Weigh the petri dish with the dry residue.

-

-

Calculation:

-

The mass of the dissolved salt is the final weight of the petri dish minus its initial weight.

-

Calculate the solubility in grams per 100 mL of water based on the mass of the residue and the volume of the solution pipetted.

-

Visualizations

Thermal Decomposition Pathway of 3CdSO₄·8H₂O

The thermal decomposition of cadmium sulfate octahydrate is a multi-stage process involving the loss of water of hydration followed by the decomposition of the anhydrous salt at higher temperatures.[6]

Caption: Thermal decomposition pathway of 3CdSO₄·8H₂O.

Crystal Structure Description

The crystal structure of 3CdSO₄·8H₂O is monoclinic.[1] While detailed atomic coordinates and bond angles require specialized crystallographic data, a general description of the coordination environment in hydrated cadmium sulfate involves the cadmium ion (Cd²⁺) being coordinated by oxygen atoms from both the sulfate anions (SO₄²⁻) and the water molecules (H₂O).[7][8] The water molecules are integral to the crystal lattice, forming hydrogen bonds that stabilize the structure.[7][8] The arrangement of these ions and water molecules in the crystal lattice gives rise to its monoclinic symmetry.

The following diagram illustrates the logical relationship in the crystal structure.

Caption: Logical relationship of components in the 3CdSO₄·8H₂O crystal structure.

References

- 1. jocpr.com [jocpr.com]

- 2. Cadmium sulfate - Wikipedia [en.wikipedia.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. [PDF] Crystal structure of CdSO4(H2O): a redetermination | Semantic Scholar [semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Crystal structure of CdSO4(H2O): a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Morphology of Cadmium Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of cadmium sulfate (B86663) hydrates. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the crystallographic and morphological properties of these compounds. This document details the various hydrated forms of cadmium sulfate, their crystal structures, and the experimental protocols for their synthesis.

Introduction to Cadmium Sulfate Hydrates

Cadmium sulfate is an inorganic compound that exists in several hydrated forms, with the most common being the monohydrate (CdSO₄·H₂O) and the octahydrate (3CdSO₄·8H₂O). These compounds are of interest due to their applications in various fields, including electroplating, pigments, and as precursors in the synthesis of other cadmium compounds. A fundamental understanding of their crystal structure and morphology is crucial for controlling their physical and chemical properties in these applications.

Crystal Structure of Cadmium Sulfate Hydrates

The crystal structure of cadmium sulfate hydrates varies depending on the degree of hydration. The anhydrous form possesses an orthorhombic crystal structure, while the monohydrate and octahydrate forms exhibit a monoclinic crystal system.[1]

Cadmium Sulfate Monohydrate (CdSO₄·H₂O)

The crystal structure of cadmium sulfate monohydrate has been determined through X-ray crystallography. In this structure, each cadmium ion (Cd²⁺) is coordinated to six oxygen atoms in a distorted octahedral geometry.[2] Four of these oxygen atoms are from four different sulfate anions, and the remaining two are from bridging water molecules.[2] This arrangement creates a three-dimensional coordination polymer network. The sulfate anions bridge four cadmium cations, and the water molecules bridge two cadmium cations.[3] The crystal packing is further stabilized by O-H···O hydrogen bonds of medium strength between the coordinating water molecules and the sulfate anions.[3][4]

Cadmium Sulfate Octahydrate (3CdSO₄·8H₂O)

The octahydrate form of cadmium sulfate also crystallizes in the monoclinic system.[5] While detailed atomic coordinates and bond lengths are available in crystallographic databases, the general structural motif involves cadmium ions coordinated by water molecules and sulfate ions. The specific arrangement of the three cadmium sulfate units and eight water molecules in the asymmetric unit leads to a complex hydrogen-bonding network that stabilizes the crystal lattice.

Crystallographic Data

The crystallographic data for the monohydrate and a reported form of the octahydrate of cadmium sulfate are summarized in the table below for easy comparison.

| Parameter | Cadmium Sulfate Monohydrate (CdSO₄·H₂O) | Cadmium Sulfate Hydrate (B1144303) (Reported as Octahydrate) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | Not specified in readily available literature |

| a (Å) | 7.6195 (3) | 15.016 (2) |

| b (Å) | 7.4517 (3) | 11.264 (3) |

| c (Å) | 8.1457 (3) | 9.748 (2) |

| α (°) | 90 | 90 |

| β (°) | 122.244 (1) | 98.42 |

| γ (°) | 90 | 90 |

| Volume (ų) | 391.17 (3) | 1631.01 (3) |

| Z | 4 | Not specified in readily available literature |

| Reference | [4] | [5] |

Crystal Morphology of Cadmium Sulfate Hydrates

The external shape or habit of a crystal is a macroscopic expression of its internal atomic arrangement. The morphology of cadmium sulfate hydrate crystals is influenced by the growth conditions.

General Morphology

Crystals of cadmium sulfate hydrates are typically colorless and transparent.[5] The octahydrate form has been described as fine, white crystals.[6] The specific morphology, including the dominant crystal faces, can vary. For instance, cadmium sulfate monohydrate crystals have been obtained as colorless, block-shaped crystals.

Factors Influencing Morphology

The morphology of crystals is sensitive to various factors during the crystallization process. While specific quantitative data on the morphological changes of cadmium sulfate hydrates with varying growth parameters is not extensively available in the reviewed literature, general principles of crystal growth suggest that the following factors are critical:

-

Supersaturation: The driving force for crystallization. Higher supersaturation levels can lead to faster growth and potentially less well-defined crystals or the formation of polycrystalline aggregates.

-

Temperature: Affects both the solubility of the salt and the kinetics of crystal growth. Slow, controlled cooling of a saturated solution is a common method to obtain well-formed single crystals.[2]

-

pH of the solution: The pH can influence the surface charge of the crystal faces, affecting the adsorption of ions and molecules and thereby altering the relative growth rates of different faces. For the related compound cadmium sulfide, acidic conditions have been shown to promote the formation of rounded and uniform nanoparticles, while alkaline conditions lead to larger crystals.[7]

-

Presence of Impurities: Impurities can selectively adsorb onto specific crystal faces, inhibiting their growth and leading to a change in the crystal habit.

Experimental Protocols for Crystal Growth

High-quality single crystals of cadmium sulfate hydrates can be grown from aqueous solutions using various techniques. The two most common methods are the slow solvent evaporation technique and the gel growth technique.

Slow Solvent Evaporation Technique

This is a straightforward and widely used method for growing cadmium sulfate octahydrate crystals.[5]

Materials and Equipment:

-

Cadmium sulfate octahydrate (3CdSO₄·8H₂O) salt

-

Deionized or double-distilled water

-

Magnetic stirrer and stir bar

-

Beakers or crystallizing dishes

-

Whatman filter paper (e.g., 4 micrometer pore size)[5]

-

Constant temperature bath (optional, for controlled evaporation)

-

Seed crystals of cadmium sulfate (can be obtained from initial spontaneous nucleation)

Procedure:

-

Preparation of the Saturated Solution:

-

Prepare a saturated aqueous solution of cadmium sulfate octahydrate. A reported concentration is approximately 38 grams of the salt per 50 mL of deionized water.[5]

-

Continuously stir the solution using a magnetic stirrer for at least 2 hours to ensure the salt is fully dissolved.[5]

-

Filter the saturated solution through Whatman filter paper to remove any insoluble impurities.[5]

-

-

Crystal Growth:

-

Transfer the filtered, saturated solution into a clean beaker or crystallizing dish.

-

To obtain initial seed crystals, allow the solvent to evaporate slowly at a constant temperature. This will lead to spontaneous nucleation.[5]

-

Once small, well-formed seed crystals are obtained, they can be used to grow larger crystals.

-

Prepare a supersaturated solution and carefully place a few good quality seed crystals in it.

-

Allow the solvent to evaporate slowly over a period of several days to weeks. Crystals with dimensions of several millimeters can be obtained within 20-25 days.[5]

-

Gel Growth Technique

The gel growth technique is another method to obtain high-quality single crystals by controlling the diffusion of reactants.

Materials and Equipment:

-

Cadmium sulfate octahydrate (3CdSO₄·8H₂O)

-

Sodium silicate (B1173343) solution (water glass)

-

An acid (e.g., acetic acid or oxalic acid) to set the gel

-

Test tubes or U-tubes

-

Deionized water

Procedure (Single Diffusion Method):

-

Gel Preparation:

-

Prepare a solution of sodium silicate in deionized water.

-

Add an acid to the sodium silicate solution to initiate the gelling process. The pH of the gel can influence the crystal size and quality.

-

Pour the mixture into test tubes and allow it to set for a few days.

-

-

Crystal Growth:

-

Once the gel has set, carefully pour a solution of cadmium sulfate over the gel.

-

The cadmium sulfate will diffuse into the gel, and over time, crystals will nucleate and grow within the gel matrix.

-

The growth process is slow and can take several days to weeks.

-

Visualizations

Relationship between Hydration State and Crystal System

Caption: Hydration states of cadmium sulfate and their crystal systems.

Experimental Workflow for Crystal Growth by Slow Evaporation

Caption: A typical workflow for growing cadmium sulfate hydrate crystals.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and morphology of cadmium sulfate hydrates. The monohydrate and octahydrate forms both crystallize in the monoclinic system, with the monohydrate forming a three-dimensional coordination polymer. The morphology of these crystals is dependent on the growth conditions, and high-quality single crystals can be obtained using techniques such as slow solvent evaporation and gel growth. The provided experimental protocols offer a starting point for the controlled synthesis of these materials. Further research is warranted to quantitatively correlate the growth parameters with the resulting crystal morphology, which will enable a more precise control over the material properties for various applications.

References

An In-depth Technical Guide to the Thermal Decomposition of Cadmium Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cadmium sulfate (B86663) hydrate (B1144303), with a particular focus on the octahydrate form (3CdSO₄·8H₂O). Understanding the thermal behavior of this compound is critical for its application in various fields, including as a precursor in the synthesis of other cadmium compounds, in electroplating, and in the manufacturing of pigments. This document details the decomposition pathway, presents quantitative data from thermal analysis, outlines experimental protocols, and provides visualizations to elucidate the process.

Introduction

Cadmium sulfate and its hydrates are inorganic compounds that exhibit distinct thermal decomposition patterns. The most common hydrate is the octahydrate, 3CdSO₄·8H₂O. The thermal stability of these hydrates is a crucial factor in their handling, storage, and utilization in processes that involve elevated temperatures. The decomposition process is characterized by a multi-stage loss of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.

Thermal Decomposition Pathway

The thermal decomposition of cadmium sulfate octahydrate (3CdSO₄·8H₂O) is a sequential process that can be effectively monitored using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The process involves two primary phases: dehydration and decomposition of the anhydrous salt.

Dehydration: At lower temperatures, the hydrated salt loses its water molecules in a stepwise fashion, forming lower hydrates before becoming anhydrous cadmium sulfate (CdSO₄).

Decomposition: At significantly higher temperatures, the anhydrous cadmium sulfate decomposes into cadmium oxide (CdO), sulfur dioxide (SO₂), and oxygen (O₂).

The overall decomposition can be summarized by the following reactions:

-

Dehydration: 3CdSO₄·8H₂O(s) → 3CdSO₄(s) + 8H₂O(g)

-

Decomposition: 2CdSO₄(s) → 2CdO(s) + 2SO₂(g) + O₂(g)

Quantitative Analysis of Thermal Decomposition

The following table summarizes the key stages of the thermal decomposition of cadmium sulfate octahydrate based on available thermal analysis data. The temperature ranges can be influenced by experimental conditions such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Intermediate/Final Products |

| Dehydration Step 1 | ~40 - 109 | 13.86 | Not explicitly stated | Lower hydrates |

| Dehydration Step 2 | ~109 - 126 | 4.62 | Not explicitly stated | Anhydrous CdSO₄ |

| Decomposition | > 424 | 12.48 (of anhydrous) | Not explicitly stated | CdO, SO₂, O₂ |

Note: The experimental mass loss data is not explicitly available in the cited literature. The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions.

Experimental Protocols

A comprehensive understanding of the thermal decomposition of cadmium sulfate hydrate is achieved through precise experimental methodologies. The following sections detail typical protocols for the key analytical techniques used in these studies.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with the decomposition stages of cadmium sulfate octahydrate.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA) is typically employed.

Methodology:

-

Sample Preparation: An accurately weighed sample of cadmium sulfate octahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA/DTA instrument is purged with a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 20-100 mL/min) to prevent oxidative side reactions.[1]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10-20°C/min).[1]

-

Data Acquisition: The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and a reference material (DTA) as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset and completion temperatures of each mass loss step, as well as the percentage of mass lost. The DTA curve provides information on the endothermic or exothermic nature of the transitions.

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

Instrumentation: A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

Experimental Procedure: The TGA experiment is performed as described above. The gases evolved from the sample are continuously transferred to the mass spectrometer.

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products (e.g., H₂O, SO₂, O₂).

-

Data Analysis: The ion currents for specific m/z values are plotted as a function of temperature, providing a profile of the evolution of each gaseous species. This data is correlated with the TGA and DTA results to assign the evolved gases to specific decomposition steps.

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for the analysis of cadmium sulfate hydrate.

Conclusion

The thermal decomposition of cadmium sulfate hydrate is a multi-step process involving distinct dehydration and decomposition stages. A thorough understanding of the temperature ranges, mass losses, and the identity of intermediate and final products is essential for its safe and effective use in various industrial and research applications. This technical guide provides a foundational understanding of the thermal behavior of this compound and outlines the standard experimental protocols for its detailed characterization. For more in-depth kinetic analysis, further investigation using methods such as those described by Straszko, et al. (2005) is recommended.

References

An In-depth Technical Guide to the Natural Occurrence of Cadmium Sulfate Minerals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium sulfate (B86663) minerals are a rare class of secondary minerals that form in the oxidation zones of cadmium-bearing ore deposits. This technical guide provides a comprehensive overview of the natural occurrence, crystallography, and formation of the known cadmium sulfate minerals: drobecite, voudourisite, lazaridisite, and niedermayrite. Detailed crystallographic data are presented in a comparative table. The guide outlines the geochemical processes leading to the formation of these minerals from primary cadmium sulfides and provides a general laboratory protocol for the synthesis of hydrated cadmium sulfate. Furthermore, logical workflows for the identification and characterization of these minerals are illustrated using diagrams. This document is intended to serve as a foundational resource for researchers in geochemistry, mineralogy, and materials science.

Introduction

Cadmium, a toxic heavy metal, is primarily found in the Earth's crust as a minor component of zinc, lead, and copper ores. While the primary cadmium-bearing mineral of economic importance is greenockite (CdS), a number of secondary cadmium minerals can form under specific geochemical conditions. Among these are the rare hydrated cadmium sulfates, which are the focus of this guide. These minerals typically occur in the supergene zones of ore deposits, where primary sulfide (B99878) minerals are exposed to oxidizing conditions. Understanding the formation and properties of these minerals is crucial for geochemical modeling, environmental assessment of mining sites, and the development of remediation strategies.

Naturally Occurring Cadmium Sulfate Minerals

Four primary minerals constitute the known occurrences of naturally formed cadmium sulfates. They are typically found in microcrystalline aggregates in association with other secondary minerals. All four have been identified in the Lavrion Mining District in Greece.

-

Drobecite (CdSO₄·4H₂O): A hydrated cadmium sulfate.

-

Voudourisite (CdSO₄·H₂O): A monohydrated form of cadmium sulfate.

-

Lazaridisite (3CdSO₄·8H₂O): A distinct hydrated cadmium sulfate.

-

Niedermayrite (Cu₄Cd(SO₄)₂(OH)₆·4H₂O): A hydrated copper cadmium sulfate hydroxide.[1]

Geological Setting and Formation

Cadmium sulfate minerals are secondary minerals, meaning they are formed by the alteration of pre-existing primary minerals. The primary source of cadmium is typically cadmium sulfide minerals, greenockite and hawleyite (both CdS), which are often found in association with sphalerite (ZnS). In the oxidation zones of ore bodies, these primary sulfides are weathered by oxygenated groundwater, leading to the formation of soluble cadmium and sulfate ions, which can then precipitate as hydrated cadmium sulfate minerals under favorable conditions.

The specific mineral that forms is dependent on local conditions such as temperature, humidity, and the presence of other ions. For instance, niedermayrite formation requires the presence of copper ions. These minerals are often found in association with gypsum, malachite, chalcanthite, and other secondary zinc and lead minerals.

Quantitative Data

The following tables summarize the key crystallographic and physical properties of the known cadmium sulfate minerals.

Table 1: Crystallographic Data of Cadmium Sulfate Minerals

| Mineral Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) |

| Drobecite | CdSO₄·4H₂O | Monoclinic | P2₁/m | a = 6.5859, b = 14.329, c = 8.5712, β = 91.51 |

| Voudourisite | CdSO₄·H₂O | Monoclinic | P2₁/c | a = 7.633, b = 7.458, c = 8.151, β = 122.35 |

| Lazaridisite | 3CdSO₄·8H₂O | Monoclinic | C2/c | a = 14.813, b = 11.902, c = 9.466, β = 97.38 |

| Niedermayrite | Cu₄Cd(SO₄)₂(OH)₆·4H₂O | Monoclinic | P2₁/m | a = 5.543, b = 21.995, c = 6.079, β = 92.04 |

Data sourced from multiple crystallographic databases.

Table 2: Physical Properties of Cadmium Sulfate Minerals

| Mineral Name | Color | Luster | Hardness (Mohs) | Specific Gravity (Calculated) |

| Drobecite | Colorless to light blue | Vitreous | Not Determined | ~2.9 |

| Voudourisite | Colorless | Vitreous | ~3 | 3.838 |

| Lazaridisite | Colorless | Vitreous | Not Determined | 3.088 |

| Niedermayrite | Bluish-green | Vitreous | Not Determined | 3.292 |

Experimental Protocols

Protocol 4.1: General Synthesis of Hydrated Cadmium Sulfate Crystals via Slow Evaporation

Objective: To synthesize single crystals of hydrated cadmium sulfate from an aqueous solution.

Materials:

-

Cadmium sulfate (commercial grade)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Whatman filter paper (4 µm)

-

Crystallization dish

-

Petri dish (for seed crystal generation)

Procedure:

-

Preparation of a Saturated Solution:

-

Add cadmium sulfate to a beaker containing deionized water at room temperature.

-

Continuously stir the solution using a magnetic stirrer for several hours to ensure saturation.

-

Gently warm the solution to increase the solubility of the cadmium sulfate, if necessary.

-

-

Filtration:

-

Filter the saturated solution through a 4 µm Whatman filter paper to remove any insoluble impurities.

-

-

Generation of Seed Crystals:

-

Pour a small amount of the filtered, saturated solution into a petri dish.

-

Allow the solvent to evaporate slowly at room temperature.

-

Small seed crystals will form through spontaneous nucleation as the solution becomes supersaturated.

-

-

Crystal Growth:

-

Transfer the main volume of the saturated solution to a crystallization dish.

-

Select a well-formed seed crystal and place it in the solution.

-

Cover the crystallization dish, leaving a small opening to allow for slow evaporation of the solvent.

-

Place the dish in a location with a stable temperature and minimal vibrations.

-

Monitor the crystal growth over several days to weeks. The crystal will grow as the solvent evaporates and the solution becomes supersaturated.

-

-

Harvesting and Drying:

-

Once the crystal has reached the desired size, carefully remove it from the solution.

-

Gently dry the crystal with a lint-free cloth.

-

Visualizations

Formation Pathway of Secondary Cadmium Sulfate Minerals

The following diagram illustrates the geochemical pathway from primary cadmium sulfide minerals to the formation of secondary cadmium sulfate minerals in the oxidation zone of an ore deposit.

Experimental Workflow for Mineral Identification

This diagram outlines a standard workflow for the identification and characterization of an unknown mineral suspected to be a cadmium sulfate.

Conclusion

The natural occurrence of cadmium sulfate minerals is limited to the rare species drobecite, voudourisite, lazaridisite, and niedermayrite. These minerals serve as important indicators of the geochemical conditions within the oxidation zones of cadmium-bearing ore deposits. Their formation is a direct result of the weathering of primary cadmium sulfides. While detailed experimental protocols for the synthesis of each specific mineral phase are not well-documented, general crystallization methods can produce hydrated cadmium sulfates for laboratory study. The data and workflows presented in this guide provide a comprehensive foundation for researchers and professionals engaged in the study of cadmium geochemistry and mineralogy.

References

Cadmium Sulfate Hydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of cadmium sulfate (B86663) hydrate (B1144303), a compound of significant interest in toxicological and cell biology research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, its impact on cellular signaling, and standardized protocols for experimental use.

Core Chemical and Physical Data

Cadmium sulfate and its hydrated forms are inorganic compounds widely used in various industrial processes and scientific research. Understanding their specific chemical properties is crucial for accurate and reproducible experimental design. The following table summarizes the key quantitative data for anhydrous cadmium sulfate and its common hydrates.

| Compound Name | Chemical Formula | CAS Number | Molecular Weight ( g/mol ) |

| Cadmium Sulfate Anhydrous | CdSO₄ | 10124-36-4 | 208.47 |

| Cadmium Sulfate Monohydrate | CdSO₄·H₂O | 15244-35-6 | 226.49 |

| Cadmium Sulfate Octahydrate | 3CdSO₄·8H₂O | 7790-84-3 | 769.54 |

Impact on Cellular Signaling: The Role of Cadmium in Apoptosis

Cadmium is a potent environmental toxicant known to induce a range of cellular responses, from adaptation and survival to apoptosis and necrosis, depending on the dose and duration of exposure.[1] A primary mechanism of cadmium-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3] This oxidative stress is a key trigger for the activation of several signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[4][5]

The activation of the JNK signaling pathway by cadmium-induced ROS is a critical step in the initiation of the apoptotic cascade.[4] Phosphorylated JNK can, in turn, activate downstream targets that modulate the expression of pro- and anti-apoptotic proteins, ultimately leading to programmed cell death.[4][6] The following diagram illustrates this signaling pathway.

Experimental Protocols

To facilitate research in this area, detailed protocols for key experiments are provided below. These protocols are foundational for assessing the cytotoxic effects of cadmium sulfate and for investigating its impact on specific signaling pathways.

Preparation of Cadmium Sulfate Solution for Cell Culture

Objective: To prepare a sterile stock solution of cadmium sulfate for use in cell culture experiments.

Materials:

-

Cadmium sulfate hydrate (e.g., 3CdSO₄·8H₂O)

-

Sterile, deionized, or Milli-Q water

-

Sterile volumetric flask

-

Sterile filter (0.22 µm)

-

Sterile storage bottles

Procedure:

-

Calculation: Determine the mass of cadmium sulfate hydrate required to achieve the desired stock concentration. For example, to prepare a 1 M stock solution of CdSO₄ using 3CdSO₄·8H₂O (MW = 769.54 g/mol ), you would need 256.51 g per liter (as there are 3 moles of CdSO₄ in one mole of the hydrate). For a more practical 10 mM stock solution, dissolve 2.565 g in 1 L of water.

-

Dissolution: Accurately weigh the calculated amount of cadmium sulfate hydrate and dissolve it in a volume of sterile water that is less than the final desired volume in a sterile volumetric flask.

-

Volume Adjustment: Once fully dissolved, bring the solution to the final volume with sterile water.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

-

Storage: Store the stock solution at 4°C, protected from light.

Cell Viability Assessment Using the MTT Assay

Objective: To determine the cytotoxicity of cadmium sulfate on a given cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Cadmium sulfate stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of cadmium sulfate. Include untreated control wells.

-

Incubation: Incubate the cells with cadmium sulfate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Detection of JNK Phosphorylation by Western Blot

Objective: To determine if cadmium sulfate treatment leads to the activation (phosphorylation) of JNK in a specific cell line.

Materials:

-

Cells of interest

-

Cadmium sulfate

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-JNK and anti-total-JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency and treat them with cadmium sulfate for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to normalize for protein loading.

References

An In-depth Technical Guide on the Safety and Handling Precautions for Cadmium Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for cadmium sulfate (B86663) hydrate (B1144303). Given its significant toxicity, a thorough understanding of its hazardous properties and the requisite safety measures is paramount for all laboratory and research personnel. This document outlines the toxicological profile, exposure control measures, emergency procedures, and the molecular mechanisms of its toxicity.

Hazard Identification and Classification

Cadmium sulfate hydrate is classified as a highly toxic substance with multiple hazard classifications. It is crucial to understand these hazards to implement appropriate safety protocols.

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2][3]

-

Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[1][2][3]

-

Germ Cell Mutagenicity (Category 1B): May cause genetic defects.[1][2][3]

-

Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[1][2][3]

-

Specific Target Organ Toxicity, Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.[1][2][3]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[1]

Toxicological Data

The toxicity of cadmium sulfate hydrate has been established through numerous studies. The following tables summarize the key quantitative toxicological data.

Table 1: Acute Toxicity Data

| Parameter | Value | Species | Route | Reference |

| LD50 | 107 mg/kg | Rat (male) | Oral | [4] |

| LD50 | 280 mg/kg | Rat | Oral | [5][6] |

| LC50 | >0.0046 mg/L | Rat (male) | Inhalation (3 h) | [4] |

| LC50 | 0.051 mg/L | Not Specified | Inhalation (4 h) |

Table 2: Aquatic Toxicity Data

| Parameter | Value | Species | Duration | Reference |

| LC50 | 4.48 mg/L | Ictalurus punctatus (Channel catfish) | 96 h | |

| LC50 | 0.042 mg/L | Daphnia pulex (Water flea) | 48 h | |

| ErC50 | 18 µg/L | Algae | 72 h | [7] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes |

| ACGIH | TWA: 0.01 mg/m³ (total particulate) | As Cadmium and inorganic compounds |

| ACGIH | TWA: 0.002 mg/m³ (respirable fraction) | As Cadmium and inorganic compounds |

| OSHA | PEL: 0.005 mg/m³ | As Cadmium |

Molecular Mechanisms of Toxicity

Cadmium's toxicity stems from its interference with various cellular processes. Key mechanisms include the induction of oxidative stress, inhibition of DNA repair, and disruption of critical signaling pathways.

Oxidative Stress and DNA Damage

Cadmium exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. While cadmium itself is not a Fenton-active metal, it can indirectly increase ROS levels by displacing essential metals like iron and copper from proteins, making them available to participate in Fenton-like reactions. Cadmium also depletes cellular antioxidants, particularly glutathione (B108866) (GSH). This oxidative stress contributes to DNA damage. Furthermore, cadmium has been shown to inhibit DNA repair mechanisms, exacerbating its genotoxic effects and contributing to its carcinogenicity.

Disruption of Cellular Signaling

Cadmium disrupts several key signaling pathways that regulate cell growth, proliferation, and apoptosis.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Cadmium can activate the MAPK pathways, including ERK, JNK, and p38.[8][9][10] The activation of these pathways is often mediated by ROS and can lead to either cell survival or apoptosis, depending on the cellular context and the duration of exposure.[8][10] For instance, cadmium-induced ROS can inhibit protein phosphatases 2A and 5, leading to the activation of JNK and Erk1/2 pathways, which can result in apoptosis.[10]

-

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB.[11] Cadmium can induce the degradation of IκB, leading to the translocation of NF-κB to the nucleus, where it can activate the transcription of genes involved in inflammation and cell survival.[11][12] This activation can be a cellular defense mechanism, but chronic activation can contribute to inflammation-related diseases.[11]

-

p53 Pathway: The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage. Cadmium has been shown to induce the accumulation and phosphorylation of p53.[13] This can occur through the inhibition of p53 degradation via the ubiquitin-proteasome system.[13] The activated p53 can then trigger cell cycle arrest or apoptosis, serving as a protective mechanism against the propagation of damaged cells.[11][13]

Experimental Protocols for Toxicity Assessment

The acute toxicity values cited in this guide are typically determined using standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the toxicity of chemical substances.

OECD Test Guideline 401: Acute Oral Toxicity (Note: This guideline has been deleted but its principles are still relevant)

This test was designed to determine the median lethal dose (LD50) of a substance when administered orally.[8] Key aspects of the protocol include:

-

Test Animals: Typically rodents, such as rats, of a commonly used laboratory strain.[8]

-

Dosage: A single dose of the substance is administered to the animals.[8] Multiple dose levels are used to establish a dose-response relationship.

-

Administration: The substance is administered by gavage, often in an aqueous solution or a suspension in an appropriate vehicle.[8]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 is calculated, which is the statistically derived dose at which 50% of the test animals are expected to die.[8]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline assesses the toxicity of a substance upon short-term dermal exposure.

-

Test Animals: Typically rats or rabbits.

-

Dosage and Application: The substance is applied to a shaved area of the skin, usually on the back of the animal. A single dose is applied and held in contact with the skin for 24 hours.

-

Observation Period: Animals are observed for at least 14 days for signs of skin irritation, systemic toxicity, and mortality.

-

Endpoint: The test provides information on the hazardous properties of the substance upon dermal contact and can be used for classification and labeling.[10]

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline evaluates the toxicity of a substance when inhaled.

-

Test System: The test is conducted using a dynamic airflow inhalation exposure system where animals are exposed to a controlled atmosphere containing the test substance as a gas, vapor, or aerosol.[11]

-

Test Animals: The preferred species is the rat.

-

Exposure: Animals are typically exposed for a period of 4 hours.[11]

-

Observation Period: Following exposure, animals are observed for at least 14 days for signs of respiratory distress, systemic toxicity, and mortality.

-

Endpoint: The median lethal concentration (LC50) is determined, which is the concentration of the substance in the air that is expected to cause the death of 50% of the test animals.[11]

Safe Handling and Storage

Due to its high toxicity, strict protocols must be followed when handling and storing cadmium sulfate hydrate.

Engineering Controls

-

Ventilation: All work with cadmium sulfate hydrate that may generate dust or aerosols must be conducted in a certified chemical fume hood or a glove box.[5]

-

Designated Area: A designated area should be established for working with highly toxic materials. This area should be clearly marked with warning signs.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[1]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2] A complete suit protecting against chemicals may be necessary for larger quantities or in situations with a high risk of exposure.

-

Respiratory Protection: If there is a risk of inhaling dust and the work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[5]

Handling Procedures

-

Minimize Dust: Avoid creating dust when handling the solid material.[1]

-

Weighing: Weighing of the solid should be done in a ventilated enclosure.[5]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where cadmium sulfate hydrate is handled.[1]

References

- 1. caterchem.com [caterchem.com]

- 2. carlroth.com [carlroth.com]

- 3. chemos.de [chemos.de]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 6. Cadmium Sulfate - ESPI Metals [espimetals.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Cadmium activates the mitogen-activated protein kinase (MAPK) pathway via induction of reactive oxygen species and inhibition of protein phosphatases 2A and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB pathway contributes to cadmium-induced apoptosis of porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. www1.udel.edu [www1.udel.edu]

Methodological & Application

Application Note: Preparation of Cadmium Sulfate Standard Solution for AAS Analysis

Abstract

This document provides a comprehensive protocol for the preparation of cadmium sulfate (B86663) standard solutions for use in Atomic Absorption Spectroscopy (AAS) analysis. Accurate preparation of calibration standards is critical for achieving precise and reliable quantitative results. This guide details the necessary safety precautions, required materials, and a step-by-step methodology for creating a 1000 ppm cadmium stock solution and a subsequent series of working standards.

Introduction

Atomic Absorption Spectroscopy is a highly sensitive analytical technique used for the quantitative determination of specific elements. The accuracy of AAS analysis is fundamentally dependent on the quality of the calibration curve, which is generated using a series of standard solutions of known concentrations. Therefore, meticulous preparation of these standards is paramount. This protocol outlines the standardized procedure for preparing a cadmium stock solution from cadmium sulfate octahydrate (3CdSO₄·8H₂O) and its subsequent dilution to create working standards suitable for AAS calibration.

Safety Precautions

Cadmium sulfate is a highly toxic, carcinogenic, and mutagenic substance that may also damage fertility or the unborn child.[1][2][3][4][5] It causes damage to organs, particularly the liver, kidneys, and lungs, through prolonged or repeated exposure.[1][3] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All work involving cadmium sulfate powder and concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: An impermeable lab coat and nitrile gloves are necessary to prevent skin contact.[6]

-

Respiratory Protection: If working outside a fume hood is unavoidable, a suitable respirator must be used.

-

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store cadmium sulfate in a cool, dry, well-ventilated area in a tightly sealed and clearly labeled container.[6]

-

Emergency Procedures:

-

Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[1][6]

-

Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[1]

-

Ingestion: Rinse mouth and call a poison center or doctor immediately. Do not induce vomiting.[1][6]

-

Materials and Equipment

-

Reagents:

-

Cadmium sulfate octahydrate (3CdSO₄·8H₂O), ACS Reagent Grade or higher

-

Deionized water (ASTM Type I)

-

Trace metal grade nitric acid (HNO₃, optional)

-

-

Equipment:

-

Analytical balance (readable to 0.0001 g)

-

1000 mL Class A volumetric flask

-

100 mL Class A volumetric flasks (multiple)

-

Class A volumetric pipettes (e.g., 0.5 mL, 1 mL, 2 mL, 5 mL, 10 mL)

-

Pipette bulb

-

Beakers

-

Wash bottle

-

Polyethylene (B3416737) or glass storage bottles

-

Experimental Protocols

A 1000 ppm (parts per million) solution is equivalent to 1000 mg/L or 1 g/L.

-

Calculation: To prepare a 1000 ppm Cd stock solution, the required mass of cadmium sulfate octahydrate (3CdSO₄·8H₂O) must be calculated.

-

Weighing: Accurately weigh approximately 2.284 g of 3CdSO₄·8H₂O using an analytical balance and record the exact mass.[6]

-

Dissolution: Carefully transfer the weighed solid into a 1000 mL volumetric flask. Add approximately 500 mL of deionized water. Swirl the flask gently to dissolve the solid. A few drops of nitric acid may be added to aid dissolution and prevent the hydrolysis of cadmium salts.[6]

-

Dilution: Once the solid is completely dissolved, dilute the solution to the 1000 mL mark with deionized water.[6]

-

Homogenization: Stopper the flask securely and invert it at least 15-20 times to ensure the solution is homogeneous.[6]

-

Storage: Transfer the solution to a clean, clearly labeled polyethylene or glass storage bottle. Store at room temperature.[6]

Working standards are prepared by serially diluting the 1000 ppm stock solution. The concentration range for working standards should bracket the expected concentration of the samples being analyzed.[7] The following protocol is for preparing standards in 100 mL volumetric flasks. The dilution formula C₁V₁ = C₂V₂ is used, where C₁ is the stock concentration, V₁ is the volume of stock to transfer, C₂ is the desired working standard concentration, and V₂ is the final volume of the working standard.[6]

-

Pipetting: Using a calibrated volumetric pipette, transfer the required volume of the 1000 ppm stock solution (as calculated in Table 1) into a 100 mL volumetric flask.

-

Dilution: Dilute to the 100 mL mark with deionized water or an appropriate blank solution (e.g., acidified water).[6]

-

Homogenization: Stopper the flask and invert several times to ensure thorough mixing.[6]

-

Preparation: Prepare working standards fresh daily to ensure accuracy.[7]

Data Presentation

The quantitative data for the preparation of a series of working standards from the 1000 ppm stock solution is summarized below.

Table 1: Preparation of Cadmium Working Standards (Final Volume 100 mL)

| Target Concentration (ppm or mg/L) | Volume of 1000 ppm Stock Solution (mL) | Final Volume (mL) |

| 0.5 | 0.05 (or 50 µL) | 100 |

| 1.0 | 0.10 (or 100 µL) | 100 |

| 2.0 | 0.20 (or 200 µL) | 100 |

| 5.0 | 0.50 | 100 |

| 10.0 | 1.00 | 100 |

| 20.0 | 2.00 | 100 |

Note: For volumes less than 0.5 mL, using a calibrated micropipette is recommended for accuracy. Alternatively, an intermediate dilution (e.g., 100 ppm or 10 ppm) can be prepared first to allow for larger, more accurate pipette transfers.

Visualization

The logical workflow for the preparation of cadmium standard solutions is illustrated below.

Caption: Workflow for preparing Cadmium standard solutions for AAS.

References

Application Notes and Protocols for Growing Cadmium Sulfate Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the growth of cadmium sulfate (B86663) (CdSO₄) single crystals, primarily focusing on the slow evaporation solution growth technique. This method is widely accessible and has been demonstrated to yield high-quality crystals suitable for various research applications.

Introduction

Cadmium sulfate is an inorganic compound with applications in electroplating, as a precursor for cadmium-based pigments and semiconductors, and in standard electrochemical cells.[1] The availability of high-quality single crystals is crucial for studying its fundamental physical and chemical properties. This protocol outlines a reliable method for growing cadmium sulfate single crystals from an aqueous solution.

Health and Safety Precautions